molecular formula C19H23BO3 B1435975 3'-Methoxybiphenyl-4-boronic acid pinacol ester CAS No. 1565857-83-1

3'-Methoxybiphenyl-4-boronic acid pinacol ester

Cat. No.: B1435975
CAS No.: 1565857-83-1
M. Wt: 310.2 g/mol
InChI Key: QRLUQLVTOZYCSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3'-Methoxybiphenyl-4-boronic acid pinacol ester is a useful research compound. Its molecular formula is C19H23BO3 and its molecular weight is 310.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of 3’-Methoxybiphenyl-4-boronic acid pinacol ester is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The affected pathway is the Suzuki–Miyaura cross-coupling reaction . The downstream effects include the formation of carbon–carbon bonds, which are crucial in organic synthesis .

Pharmacokinetics

It’s known that the ph strongly influences the rate of the reaction, which is considerably accelerated at physiological ph . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .

Result of Action

The result of the action of 3’-Methoxybiphenyl-4-boronic acid pinacol ester is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of complex organic compounds .

Action Environment

The action of 3’-Methoxybiphenyl-4-boronic acid pinacol ester is influenced by environmental factors such as pH . The reaction rate is considerably accelerated at physiological pH . Additionally, the compound should be stored under an inert atmosphere to maintain its stability .

Biochemical Analysis

Biochemical Properties

3’-Methoxybiphenyl-4-boronic acid pinacol ester plays a crucial role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with various enzymes and proteins, facilitating the transfer of boron-containing groups to organic substrates. This compound is known to interact with palladium catalysts, which are essential for the Suzuki-Miyaura coupling reaction. The nature of these interactions involves the formation of a palladium-boron complex, which then undergoes transmetalation to form the desired product .

Cellular Effects

The effects of 3’-Methoxybiphenyl-4-boronic acid pinacol ester on cellular processes are primarily related to its role in synthetic chemistry rather than direct biological activity. Its derivatives can influence cell function by participating in the synthesis of biologically active molecules. These molecules can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, compounds synthesized using 3’-Methoxybiphenyl-4-boronic acid pinacol ester may act as inhibitors or activators of specific enzymes, thereby modulating cellular processes .

Molecular Mechanism

At the molecular level, 3’-Methoxybiphenyl-4-boronic acid pinacol ester exerts its effects through the formation of covalent bonds with organic substrates. The mechanism involves the coordination of the boronic ester with a palladium catalyst, followed by transmetalation and reductive elimination steps. This process results in the formation of a new carbon-carbon bond, which is a key step in the synthesis of complex organic molecules. The binding interactions with biomolecules, such as enzymes and proteins, are primarily mediated by the boron atom, which can form reversible covalent bonds with nucleophilic groups .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and reactivity of 3’-Methoxybiphenyl-4-boronic acid pinacol ester can change over time. The compound is generally stable under standard storage conditions, but it can undergo degradation when exposed to moisture or high temperatures. Long-term effects on cellular function are not directly attributed to this compound, but rather to the products synthesized using it. In vitro and in vivo studies have shown that the stability of the synthesized products can vary, influencing their biological activity over time .

Dosage Effects in Animal Models

The effects of 3’-Methoxybiphenyl-4-boronic acid pinacol ester in animal models are not well-documented, as the compound is primarily used in synthetic chemistry. Its derivatives and the products synthesized using it can exhibit varying effects depending on the dosage. High doses of these products may lead to toxic or adverse effects, while lower doses may be therapeutically beneficial. The threshold effects and toxicity levels would depend on the specific biological activity of the synthesized compounds .

Metabolic Pathways

3’-Methoxybiphenyl-4-boronic acid pinacol ester is involved in metabolic pathways related to its role in synthetic chemistry. The compound interacts with enzymes and cofactors that facilitate the formation of carbon-carbon bonds. These interactions can affect metabolic flux and metabolite levels, particularly in the context of the synthesis of biologically active molecules. The metabolic pathways involving this compound are primarily related to its use as a building block in organic synthesis .

Transport and Distribution

The transport and distribution of 3’-Methoxybiphenyl-4-boronic acid pinacol ester within cells and tissues are not well-studied, as the compound is mainly used in synthetic chemistry. Its derivatives and the products synthesized using it can be transported and distributed within cells through various mechanisms. These may include interactions with transporters or binding proteins that facilitate their localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of 3’-Methoxybiphenyl-4-boronic acid pinacol ester is not well-characterized, as the compound is primarily used in synthetic chemistry. The products synthesized using this compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. These modifications can influence the activity and function of the synthesized molecules within the cell .

Properties

IUPAC Name

2-[4-(3-methoxyphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BO3/c1-18(2)19(3,4)23-20(22-18)16-11-9-14(10-12-16)15-7-6-8-17(13-15)21-5/h6-13H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRLUQLVTOZYCSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC(=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3'-Methoxybiphenyl-4-boronic acid pinacol ester
Reactant of Route 2
Reactant of Route 2
3'-Methoxybiphenyl-4-boronic acid pinacol ester
Reactant of Route 3
Reactant of Route 3
3'-Methoxybiphenyl-4-boronic acid pinacol ester
Reactant of Route 4
Reactant of Route 4
3'-Methoxybiphenyl-4-boronic acid pinacol ester
Reactant of Route 5
Reactant of Route 5
3'-Methoxybiphenyl-4-boronic acid pinacol ester
Reactant of Route 6
Reactant of Route 6
3'-Methoxybiphenyl-4-boronic acid pinacol ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.